Pyrrhocoris defensin
CAS No.: 156680-11-4
Cat. No.: VC0234643
Molecular Formula: C7H7NO2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156680-11-4 |
|---|---|
| Molecular Formula | C7H7NO2 |
| Molecular Weight | 0 |
Introduction
Structure and Characteristics
Pyrrhocoris defensin is characterized as a 43-residue cysteine-rich peptide . Like other insect defensins, it possesses a complex arrangement of secondary structural elements including α-helices and β-sheets, which are stabilized by disulfide bonds . This arrangement forms what is known as a cysteine-stabilized αβ motif (CSαβ), which is common among defensin peptides across different organisms .
Structural Features
The structure of Pyrrhocoris defensin aligns with the characteristic features of insect defensins, which typically consist of six conserved cysteine residues that form three disulfide bonds. These disulfide bridges are crucial for maintaining the stability and functional integrity of the peptide. Two of these disulfide bonds connect the C-terminal β-sheet with the α-helix, while the third connects the N-terminal loop with the second β-sheet .
The tertiary structure of insect defensins like Pyrrhocoris defensin generally features a compact folding pattern that renders them highly stable against heat and proteolytic degradation. This stability is attributed to the tight arrangement of secondary structural elements secured by the disulfide bridges.
| Property | Characteristic of Pyrrhocoris Defensin |
|---|---|
| Length | 43 amino acid residues |
| Structure Type | Cysteine-rich peptide |
| Structural Motif | Cysteine-stabilized αβ (CSαβ) |
| Classification | Insect defensin (cis-defensin) |
| Target Activity | Anti-Gram-positive bacteria |
| Discovery Context | First antibacterial peptide from Hemiptera |
| Isolation Source | Immune hemolymph of Pyrrhocoris apterus |
Antimicrobial Activity and Mechanism of Action
Pyrrhocoris defensin demonstrates significant antimicrobial activity, specifically against Gram-positive bacteria . This selectivity in antimicrobial activity is a notable characteristic that distinguishes it from the other two antimicrobial peptides isolated from the same insect, which are active against Gram-negative bacteria.
Evolutionary Significance
The discovery of Pyrrhocoris defensin has significant implications for understanding the evolution of insect immune systems. The identification of this inducible antibacterial peptide in Pyrrhocoris apterus, a representative species of the Hemiptera order which evolutionarily predated the Endopterygotes by at least 50 million years, suggests that the inducible antimicrobial peptide response is an ancient immune mechanism in insects .
Evolutionary Conservation
The presence of defensins across diverse organisms, from plants to insects to vertebrates, indicates a high degree of evolutionary conservation for this family of antimicrobial peptides. The cysteine-stabilized αβ motif found in Pyrrhocoris defensin and other insect defensins is also present in defensins from plants and other organisms, suggesting a common structural solution to the challenge of antimicrobial defense .
Comparison with Other Antimicrobial Peptides
The identification of two other antimicrobial peptides alongside Pyrrhocoris defensin—a proline-rich peptide and a glycine-rich polypeptide—provides further insight into the evolution of insect immune responses. The proline-rich peptide shows high sequence similarities with drosocin, an O-glycosylated antibacterial peptide from Drosophila, and also with the N-terminal domain of diptericin, an inducible antibacterial peptide from members of the order Diptera. Similarly, the glycine-rich peptide has similarities with the glycine-rich domain of diptericin .
These sequence similarities across different insect orders suggest a complex evolutionary history for insect antimicrobial peptides, involving both conservation of ancestral peptide families and diversification to address specific immune challenges.
Comparison with Other Insect Defensins
Insect defensins, including Pyrrhocoris defensin, share a common structural framework but exhibit considerable diversity in their primary sequences and antimicrobial activity spectra. This diversity likely reflects adaptations to different microbial challenges faced by different insect species.
Structural Comparison
While all insect defensins share the cysteine-stabilized αβ motif, there are notable differences in specific structural features. For instance, antifungal insect defensins like heliomicin have a longer N-terminus that forms an additional β-sheet, bringing N- and C-terminal residues in close proximity, as compared to antibacterial counterparts . Given Pyrrhocoris defensin's activity against Gram-positive bacteria, it likely lacks this extended N-terminal region characteristic of antifungal defensins.
Comparative Analysis of Insect Defensins
The table below provides a comparative analysis of Pyrrhocoris defensin with selected other insect defensins:
| Characteristic | Pyrrhocoris Defensin | Phormicin (Antibacterial) | Heliomicin (Antifungal) | Drosomycin (Antifungal) |
|---|---|---|---|---|
| Source | Pyrrhocoris apterus (Hemiptera) | Phormia terranovae (Diptera) | Heliothis virescens (Lepidoptera) | Drosophila melanogaster (Diptera) |
| Length | 43 residues | ~40 residues | ~44 residues | ~44 residues |
| Activity | Anti-Gram-positive | Anti-Gram-positive | Antifungal | Antifungal |
| N-terminal | Standard length | Standard length | Extended | Extended |
| Disulfide Bonds | 3 (typical) | 3 (typical) | 3 (typical) | 4 (additional bond) |
| Structural Motif | CSαβ | CSαβ | CSαβ | CSαβ |
The diversity among insect defensins, as illustrated in this comparison, highlights the evolutionary adaptability of this peptide family to address various antimicrobial challenges. While Pyrrhocoris defensin shares the core structural features of insect defensins, its specific sequence and structural details likely reflect adaptations to the particular microbial challenges faced by Pyrrhocoris apterus in its ecological niche.
Research Applications and Future Prospects
The study of Pyrrhocoris defensin and other insect defensins offers several promising applications in both basic research and applied fields. Understanding the structure-function relationships of these antimicrobial peptides can provide insights into the development of novel antimicrobial agents and enhance our understanding of innate immunity.
Agricultural Applications
Plant defensins have been successfully employed as an effective strategy for disease control in plants, with defensin genes being integrated into plant genomes to produce transgenic crops with enhanced disease resistance . Given the structural similarities between insect and plant defensins, insights from the study of Pyrrhocoris defensin could potentially inform similar applications.
The specificity of Pyrrhocoris defensin for Gram-positive bacteria could make it particularly useful for targeting specific plant pathogens while minimizing disruption to beneficial microbiota.
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